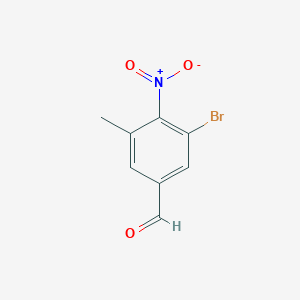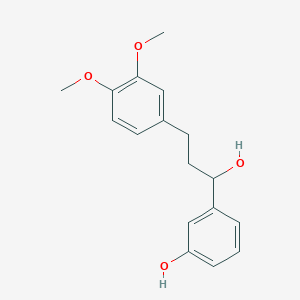
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through rigorous quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the quinazolinone core.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes.
Receptor Modulators: Investigated for their ability to modulate biological receptors.
Medicine
Anticancer Agents: Potential use as anticancer agents due to their ability to interfere with cell proliferation.
Antimicrobial Agents: Studied for their antimicrobial properties.
Industry
Material Science:
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms in their structure, known for their biological activity.
Propriétés
IUPAC Name |
7-bromo-2,6-dichloro-5,8-difluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJGJCBKSVIKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl2F2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (1S,3R,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8268567.png)
![2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-3H-purin-6-one](/img/structure/B8268574.png)
![Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate](/img/structure/B8268577.png)





![(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene](/img/structure/B8268630.png)

![[9,9'-Bi-9H-Fluorene]-9,9'-dimethanol](/img/structure/B8268645.png)

![tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B8268656.png)

